molecular formula C12H19NO6S B1383202 2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid CAS No. 1453315-60-0

2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid

Cat. No.: B1383202
CAS No.: 1453315-60-0
M. Wt: 305.35 g/mol
InChI Key: JCHRSFNTOLNLGP-UHFFFAOYSA-N
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Description

2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid is a useful research compound. Its molecular formula is C12H19NO6S and its molecular weight is 305.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Stereochemistry

  • This compound has been involved in the synthesis of structurally diverse molecules, such as 3-amino-3-deoxy-D-altrose derivatives, highlighting its versatility in stereochemical control and molecular construction (Nativi, Reymond, & Vogel, 1989).

  • It's used in reactions with primary aliphatic alcohols and ketone oximes, forming products like alkyl 2,2,3,3-tetracyanocyclopropanecarboxylates and 2-amino-4,4-bis(alkylideneaminooxy)-6-(alkylidene-aminooxycarbonyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles, showcasing its reactivity and utility in creating complex organic structures (Kayukova et al., 2006).

  • Its hydrolysis has been studied, leading to the formation of compounds like 2,2,3,3-tetracyanocyclopropane-1-carboxylic acid, demonstrating its potential in generating novel chemical entities (Kayukova et al., 2007).

Drug Discovery and Molecular Modules

  • It has been synthesized as part of new classes of thia/oxa-azaspiro[3.4]octanes designed for drug discovery, highlighting its role in the development of new pharmaceutical compounds (Li, Rogers-Evans, & Carreira, 2013).

  • In-depth studies have been conducted on its stereochemistry and molecular structure, which are crucial for understanding its interactions in biological systems and potential medicinal applications (Gavrilov et al., 2007).

Chemical Space Exploration

  • Efficient synthetic routes to bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate have been described, demonstrating the compound's role in exploring new chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).

  • The compound has been involved in conformational studies of cyclic α-amino acids, significant for the search of biologically active compounds and macromolecules (Żesławska, Jakubowska, & Nitek, 2017).

Enantioselective Synthesis

  • Catalytic and enantioselective preparation of 4-methyleneproline scaffolds using this compound shows its importance in stereocontrolled synthesis, a critical aspect of drug development (López et al., 2020).

  • Its use in the reaction with N,N-dimethylformamide dimethyl acetal demonstrates the variety of pathways and products accessible through its manipulation (Moskalenko & Boev, 2012).

Structural Analysis

  • Detailed structural analysis through methods like X-ray diffraction has been conducted, essential for understanding its physical and chemical properties (Moriguchi et al., 2014).

Application in Stereoselectivity and Synthon Development

  • Its derivatives have been used in stereocontrolled preparations and rearrangements, further proving its utility in synthesizing complex organic molecules (Overman & Rishton, 2003).

  • The synthesis of conformationally rigid analogues of amino acids using this compound underscores its role in creating novel molecules with potential biological activity (Kubyshkin et al., 2009).

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonyl]-6,6-dioxo-6λ6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO6S/c1-11(2,3)19-10(16)13-5-12(6-13)7-20(17,18)4-8(12)9(14)15/h8H,4-7H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCHRSFNTOLNLGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CS(=O)(=O)CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1453315-60-0
Record name 1453315-60-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 2
2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 3
2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 4
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2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 5
2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid
Reactant of Route 6
Reactant of Route 6
2-[(Tert-butoxy)carbonyl]-6,6-dioxo-6lambda6-thia-2-azaspiro[3.4]octane-8-carboxylic acid

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